molecular formula C14H16N2O4 B8198201 Methyl 1-benzyl-5-(nitromethylene)-2-pyrrolidinecarboxylate

Methyl 1-benzyl-5-(nitromethylene)-2-pyrrolidinecarboxylate

Cat. No. B8198201
M. Wt: 276.29 g/mol
InChI Key: YQNCAIYSKJHBTA-UHFFFAOYSA-N
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Patent
US07129235B2

Procedure details

1-Benzyl-2-(methoxycarbonyl)-5-(methylthio)-3,4-dihydro-2H-pyrrolium iodide (25.68 g, 65.6 mmol) in dry N,N-dimethylformamide (80 mL) was treated with nitromethane (17.8 mL, 328 mmol) and diisopropylethyl amine (12.6 mL, 72.2 mmol) and stirred overnight at room temperature. The mixture was heated at 60° C. for 5 hours, allowed to cool to room temperature, and concentrated under reduce pressure. The residue was purified by chromatography on silica gel (3:2 hexanes:ethyl acetate) to provide the title compound. MS (ESI) m/z: 277 (M+H)+; 1H NMR (CDCl3) δ 2.22 (m, 1H), 2.34 (m, 1H), 3.39 (5, 1H), 369 & 3.75 (dd & dd, 1H), 3.72 (s, 3H), 4.24 (dd, 1H), 4.30 (d, 1H), 4.51 (d, 1H), 6.87 (s, 1H), 7.16 (dd, 2H), 7.35 (m, 3H).
Name
1-Benzyl-2-(methoxycarbonyl)-5-(methylthio)-3,4-dihydro-2H-pyrrolium iodide
Quantity
25.68 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].[CH2:2]([N+:9]1[CH:10]([C:16]([O:18][CH3:19])=[O:17])[CH2:11][CH2:12][C:13]=1SC)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[N+:20]([CH3:23])([O-:22])=[O:21].C(N(C(C)C)CC)(C)C>CN(C)C=O>[CH2:2]([N:9]1[C:13](=[CH:23][N+:20]([O-:22])=[O:21])[CH2:12][CH2:11][CH:10]1[C:16]([O:18][CH3:19])=[O:17])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
1-Benzyl-2-(methoxycarbonyl)-5-(methylthio)-3,4-dihydro-2H-pyrrolium iodide
Quantity
25.68 g
Type
reactant
Smiles
[I-].C(C1=CC=CC=C1)[N+]=1C(CCC1SC)C(=O)OC
Name
Quantity
17.8 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 60° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (3:2 hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CCC1=C[N+](=O)[O-])C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.